Product packaging for 5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole(Cat. No.:CAS No. 651769-76-5)

5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole

Cat. No.: B12532154
CAS No.: 651769-76-5
M. Wt: 280.32 g/mol
InChI Key: OKFQWLKOGHFKHU-UHFFFAOYSA-N
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Description

5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole is a synthetic organic compound belonging to the tetrazole class of heterocycles. Tetrazoles are characterized by a planar, five-membered ring consisting of one carbon and four nitrogen atoms, which confers significant stability and unique electronic properties . This particular derivative features a specific aromatic backbone with a phenylpropoxy linker, making it a valuable intermediate and scaffold in various research applications. In medicinal chemistry, 5-substituted-1H-tetrazole derivatives are widely recognized as effective bioisosteres for carboxylic acid groups, a substitution strategy commonly employed in rational drug design . This is due to their similar pKa (tetrazole pKa ~4.5-4.9 vs. carboxylic acid pKa ~4.2-4.4) and spatial requirements, while often offering advantages such as enhanced metabolic stability and improved membrane penetration due to increased lipophilicity . Researchers investigate tetrazole-based compounds for a broad spectrum of biological activities, including potential use as antihypertensive, antimicrobial, antifungal, and anti-inflammatory agents . The structural motif of tetrazoles is found in several FDA-approved drugs and experimental compounds, underlining their importance in pharmacology . Beyond pharmaceutical research, tetrazole derivatives are also explored in material science for applications such as energetic materials and as components in coordination chemistry . This compound is supplied For Research Use Only. It is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and adhere to all relevant safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N4O B12532154 5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole CAS No. 651769-76-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651769-76-5

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole

InChI

InChI=1S/C16H16N4O/c1-2-5-13(6-3-1)7-4-12-21-15-10-8-14(9-11-15)16-17-19-20-18-16/h1-3,5-6,8-11H,4,7,12H2,(H,17,18,19,20)

InChI Key

OKFQWLKOGHFKHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

Synthetic Methodologies for 5 4 3 Phenylpropoxy Phenyl 2h Tetrazole

Established General Synthetic Routes for 5-Substituted Tetrazoles

The formation of a 5-substituted tetrazole ring is most commonly achieved through the [3+2] cycloaddition of a nitrile with an azide (B81097). This fundamental reaction has been the subject of extensive methodological development, leading to a variety of catalytic and one-pot procedures designed to enhance efficiency, safety, and substrate scope.

[3+2] Cycloaddition Reactions (e.g., azide-nitrile cycloadditions)

The cornerstone of 5-substituted tetrazole synthesis is the Huisgen [3+2] cycloaddition of a nitrile (R-C≡N) with an azide, typically sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). nih.govyoutube.com This reaction formally adds the three nitrogen atoms of the azide across the carbon-nitrogen triple bond of the nitrile to form the stable, aromatic tetrazole ring.

The mechanism involves the activation of the nitrile, making it more susceptible to nucleophilic attack by the azide ion. organic-chemistry.org This activation can be achieved through the use of Brønsted or Lewis acids. Electron-withdrawing groups on the nitrile can accelerate the reaction by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the nitrile, facilitating its interaction with the HOMO (Highest Occupied Molecular Orbital) of the azide. nih.gov

A general representation of this reaction is as follows:

R-C≡N + N₃⁻ → 5-R-tetrazolide anion

Subsequent protonation yields the final 5-substituted 1H-tetrazole. The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures. organic-chemistry.org

Catalytic Approaches in Tetrazole Synthesis

To overcome the often harsh conditions (high temperatures, long reaction times) required for uncatalyzed cycloadditions, a wide array of catalysts have been developed. These catalysts function by coordinating to the nitrile, thereby activating it towards cycloaddition.

Lewis Acid Catalysis: A variety of Lewis acids have been shown to effectively catalyze the synthesis of 5-substituted tetrazoles. Examples include zinc salts (e.g., ZnBr₂, ZnCl₂), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃). rsc.orgorganic-chemistry.org Zinc salts are particularly noteworthy as they can be used in aqueous media, offering a greener and safer alternative to traditional organic solvents. rsc.org

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and catalyst recovery. Several heterogeneous systems have been reported, including:

Nano-TiCl₄·SiO₂: This solid acid catalyst has been shown to be highly efficient for the synthesis of 5-substituted 1H-tetrazoles from various nitriles and sodium azide.

FeCl₃·SiO₂: Another silica-supported catalyst that promotes the cycloaddition reaction.

Copper-based catalysts: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known "click" reaction, and copper catalysts have also been applied to azide-nitrile cycloadditions.

A study demonstrated the use of a nano ZnO/Co₃O₄ mixed metal oxide as a novel heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles, highlighting excellent efficiency and good to excellent product yields.

One-Pot Synthetic Strategies for Tetrazole Derivatives

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and resource utilization. Several one-pot methods for tetrazole synthesis have been developed.

One such strategy involves the in situ generation of the nitrile from an aldehyde. This allows for the direct conversion of aldehydes to tetrazoles in a single pot. For example, a simple and efficient one-pot protocol has been developed for the synthesis of 1H-tetrazole derivatives from aldehydes using ammonium (B1175870) azide under mild, metal-free conditions, proceeding through the in situ formation of a nitrile.

Specific Synthetic Pathways for 5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole

The synthesis of the target compound, this compound, can be logically approached in a retrosynthetic manner. The tetrazole ring is typically formed in the final step from the corresponding nitrile. This key intermediate is 4-(3-phenylpropoxy)benzonitrile (B8346308), which itself is assembled from two precursor fragments.

Synthesis of the key precursor, 4-(3-phenylpropoxy)benzonitrile.

Cycloaddition of the nitrile with an azide source to form the tetrazole ring.

Synthesis of Key Precursors: 4-(3-phenylpropoxy)benzonitrile

The synthesis of 4-(3-phenylpropoxy)benzonitrile is most efficiently achieved via an etherification reaction, specifically a Williamson ether synthesis, between 4-cyanophenol and a suitable 3-phenylpropyl derivative.

A common procedure involves the reaction of 4-hydroxybenzonitrile (B152051) (4-cyanophenol) with a 3-phenylpropyl halide, such as 3-phenylpropyl bromide, in the presence of a base. The base, typically a carbonate like potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group, forming a phenoxide which then acts as a nucleophile, displacing the halide from the 3-phenylpropyl bromide.

The reaction is typically carried out in a polar aprotic solvent such as acetone (B3395972) or DMF. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, a standard workup involving filtration and solvent removal yields the desired 4-(3-phenylpropoxy)benzonitrile.

Reactant 1Reactant 2BaseSolventProduct
4-Hydroxybenzonitrile3-Phenylpropyl bromideK₂CO₃Acetone/DMF4-(3-phenylpropoxy)benzonitrile

This interactive table summarizes the key components for the synthesis of 4-(3-phenylpropoxy)benzonitrile.

The precursor for the etherification step, 3-phenylpropyl bromide, is typically prepared from 3-phenylpropan-1-ol. 3-Phenylpropan-1-ol can be synthesized through various reduction methods of commercially available starting materials.

Reduction of Cinnamic Acid Derivatives:

Reduction of ethyl cinnamate (B1238496) using sodium and ethanol (B145695) or lithium aluminum hydride.

Reduction of cinnamic acid with lithium aluminum hydride.

Reduction of Cinnamaldehyde (B126680):

Catalytic hydrogenation of cinnamaldehyde using a palladium catalyst.

Once 3-phenylpropan-1-ol is obtained, it can be converted to 3-phenylpropyl bromide using standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Starting MaterialReducing AgentProduct
Ethyl CinnamateSodium/Ethanol3-Phenylpropan-1-ol
Cinnamic AcidLithium Aluminum Hydride3-Phenylpropan-1-ol
CinnamaldehydeH₂/Palladium3-Phenylpropan-1-ol

This interactive table outlines common methods for the preparation of 3-phenylpropan-1-ol.

With the successful synthesis of 4-(3-phenylpropoxy)benzonitrile, the final step is the formation of the tetrazole ring. This is achieved by reacting the nitrile with sodium azide in the presence of a catalyst, such as zinc bromide or triethylammonium (B8662869) chloride, in a solvent like DMF or water. rsc.org The reaction mixture is heated, and upon completion, acidification precipitates the crude 5-[4-(3-phenylpropoxy)phenyl]-1H-tetrazole. It is important to note that 5-substituted tetrazoles can exist as tautomers (1H and 2H). The specific isomer obtained can depend on the reaction conditions and subsequent purification methods.

Synthesis of 4-hydroxybenzonitrile or related intermediates

The primary intermediate for the synthesis is 4-hydroxybenzonitrile (also known as 4-cyanophenol). This compound serves as the foundational scaffold onto which the phenylpropoxy group is attached. Several synthetic routes to 4-hydroxybenzonitrile have been established in the literature.

One effective method starts from p-hydroxybenzoic acid. A study outlines a process involving the direct solvent dehydration and ammoniation of p-hydroxybenzoic acid using urea (B33335) as the ammonia (B1221849) source and sulfamic acid as a dehydrating agent. dissertationtopic.net The reaction, catalyzed by aluminum oxide (Al2O3) in a benzoate (B1203000) solvent, achieves yields between 78% and 82%. dissertationtopic.net

Other notable methods for producing 4-hydroxybenzonitrile include:

The reaction of 4-bromophenol (B116583) with copper(I) cyanide. chemicalbook.com

The ammoxidation of p-cresol. chemicalbook.com

The reaction of 4-chlorobenzonitrile (B146240) with sodium methoxide. chemicalbook.com

A catalyzed gas-phase reaction between ethyl 4-hydroxybenzoate (B8730719) and ammonia. chemicalbook.comgoogleapis.com

The conversion of 4-hydroxybenzaldehyde (B117250) using hydroxylamine (B1172632) hydrochloride, often accelerated by microwave irradiation. qu.edu.sa

The choice of method often depends on the availability of starting materials, scalability, and desired purity. For instance, the synthesis from p-hydroxybenzoic acid offers a high-yield, green chemistry approach. dissertationtopic.net

Etherification Strategies to Form the Phenylpropoxy Linkage

With 4-hydroxybenzonitrile in hand, the next crucial step is the introduction of the 3-phenylpropoxy side chain via an etherification reaction. This is typically accomplished through a Williamson ether synthesis.

In this reaction, the phenolic hydroxyl group of 4-hydroxybenzonitrile is first deprotonated by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the more nucleophilic phenoxide anion. This anion then undergoes a nucleophilic substitution reaction with a 3-phenylpropyl halide, most commonly 1-bromo-3-phenylpropane. sigmaaldrich.com The phenoxide attacks the electrophilic carbon atom bearing the halogen, displacing the bromide ion and forming the desired ether linkage. The resulting intermediate is 4-(3-phenylpropoxy)benzonitrile, which contains the complete carbon-nitrogen framework required for the final cyclization step.

Formation of the 2H-Tetrazole Ring System

The final stage in the synthesis of the core structure is the construction of the tetrazole ring. This is achieved through a [3+2] cycloaddition reaction, a powerful method for forming five-membered heterocyclic rings. nih.govnih.gov The nitrile group of 4-(3-phenylpropoxy)benzonitrile reacts with an azide source, typically sodium azide (NaN₃), to form the 5-substituted tetrazole ring. youtube.com

This reaction yields 5-[4-(3-phenylpropoxy)phenyl]-1H-tetrazole. It is important to note that 1H- and 2H-tetrazoles are tautomers, meaning they are isomers that readily interconvert. mdpi.comwikipedia.org The proton on the tetrazole ring can reside on either the N1 or N2 nitrogen atom. While the 1H-tautomer is often more stable in the solid phase, the 2H-tautomer can predominate in the gas phase. wikipedia.org The final product is an equilibrium mixture of these two tautomers, with the title compound, this compound, representing one of these forms.

Optimization of Reaction Conditions (Solvents, Temperature, Catalysts)

The efficiency of the [3+2] cycloaddition reaction to form the tetrazole ring is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the use of catalysts.

ParameterConditions and Findings
Solvents Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN). youtube.comacs.org Water has been used successfully, especially when paired with zinc salt catalysts. organic-chemistry.org Polyethylene (B3416737) glycol (PEG-400) has been explored as an environmentally benign solvent option. researchgate.net
Temperature The reaction typically requires heating to proceed at a reasonable rate. Temperatures around 100-120°C are common, for example, 110°C in DMSO. acs.orgresearchgate.net
Catalysts To enhance the reaction rate, the nitrile group is often activated by an acid catalyst. Both Brønsted acids (e.g., ammonium chloride) and Lewis acids (e.g., zinc chloride, zinc acetate) are effective. youtube.comorganic-chemistry.org A wide array of other catalysts have been developed, including cobalt complexes, acs.org recyclable CuO nanoparticles (often used with microwave heating), researchgate.net and various organocatalysts. organic-chemistry.org

The optimization of these conditions is critical for achieving high yields and minimizing reaction times. For example, the use of a catalyst can significantly accelerate the cycloaddition, which might otherwise be sluggish. organic-chemistry.org

Isolation and Purification Techniques (e.g., crystallization, chromatography)

Once the tetrazole formation is complete, the product must be isolated from the reaction mixture and purified.

A standard isolation procedure involves acidifying the reaction mixture with an acid like hydrochloric acid. Since the tetrazole ring has an acidic proton (pKa ≈ 4.9, similar to a carboxylic acid), it is deprotonated under the basic or neutral conditions of the reaction. mdpi.comyoutube.com Upon acidification, the protonated, neutral form of the tetrazole becomes less soluble in the aqueous medium and precipitates out of the solution, allowing for its collection by filtration. youtube.com

Following initial isolation, further purification is often necessary to remove any unreacted starting materials or byproducts. The two most common purification techniques are:

Crystallization: The crude product can be dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to form crystals. Ethanol is a commonly used solvent for the recrystallization of tetrazole derivatives. qu.edu.sa

Column Chromatography: For more challenging separations, column chromatography over a solid support like silica (B1680970) gel is employed. acs.org This technique separates compounds based on their differential adsorption to the stationary phase, allowing for the isolation of highly pure fractions of the desired product.

The purity of the final product is typically confirmed using analytical techniques such as NMR spectroscopy and melting point analysis. youtube.com

Advanced Synthetic Considerations

Beyond the initial synthesis of the N-H tetrazole, further functionalization, such as the addition of an alkyl group to one of the ring nitrogens, requires careful control of the reaction to ensure the desired isomer is formed.

Regioselectivity Control in N-Alkylation of Tetrazoles

The alkylation of a 5-substituted-1H-tetrazole with an electrophile (e.g., an alkyl halide) can lead to a mixture of two constitutional isomers: the N-1 and N-2 alkylated products. acs.orgrsc.org Controlling the regioselectivity of this reaction to favor one isomer over the other is a significant synthetic challenge. The formation of the 2,5-disubstituted isomer versus the 1,5-disubstituted isomer is influenced by several factors.

FactorInfluence on Regioselectivity
Temperature Lower reaction temperatures generally favor the formation of the N-2 isomer (kinetic product), while higher temperatures can lead to the thermodynamically more stable N-1 isomer. acs.org
Solvent The polarity of the solvent and its ability to solvate the tetrazolide anion can influence the reaction pathway. Less soluble conditions, which may involve contact ion pairs, tend to favor N-2 alkylation. acs.org
Catalyst Specific catalysts have been developed to direct the alkylation. For instance, [Cu(OH)(TMEDA)]₂Cl₂ has been used for regioselective N-2 arylation, organic-chemistry.org and Bu₄NI has been reported to catalyze N-2 alkylation. researchgate.net
Reaction Method Non-traditional reaction conditions can offer improved selectivity. Mechanochemical methods, such as ball milling, have been shown to significantly enhance the preference for N-2 alkylation, often proceeding without external heating. acs.orgacs.org

The structural assignment of the resulting isomers can be definitively made using ¹³C NMR spectroscopy. The carbon atom of the tetrazole ring (C5) in 2,5-disubstituted derivatives is typically deshielded and appears at a lower field (higher ppm) compared to the corresponding carbon in 1,5-disubstituted isomers. mdpi.com This understanding is critical for chemists aiming to synthesize a specific tetrazole isomer for applications where precise molecular geometry is essential.

Green Chemistry Principles in Synthesis

The environmentally conscious synthesis of this compound is centered on the application of green chemistry principles to its two primary synthetic steps: the creation of the nitrile precursor, 4-(3-phenylpropoxy)benzonitrile, and its subsequent conversion to the final tetrazole product.

A foundational method for preparing the ether linkage in 4-(3-phenylpropoxy)benzonitrile is the Williamson ether synthesis. This reaction typically involves the nucleophilic substitution of a halide, such as in (3-bromopropyl)benzene, by the anion of 4-hydroxybenzonitrile. To align this step with green chemistry, several modifications to traditional protocols are considered:

Solvent Selection : The replacement of conventional, hazardous solvents like dimethylformamide (DMF) and acetonitrile is a key consideration. rsc.org Greener alternatives such as anisole, dimethyl carbonate (DMC), and polyethylene glycol (PEG) offer reduced toxicity and environmental impact. rsc.org The use of water as a solvent, particularly when paired with a phase-transfer catalyst, presents a highly sustainable option. nih.gov

Energy Efficiency : The application of microwave irradiation can dramatically shorten reaction times and lower energy usage compared to conventional heating methods. researchgate.net

The second crucial step is the [2+3] cycloaddition of an azide source with the nitrile group of 4-(3-phenylpropoxy)benzonitrile to form the tetrazole ring. Green approaches to this transformation include:

Catalyst Innovation : Moving away from stoichiometric Lewis acids, modern methods employ catalytic amounts of various promoters. Nanomaterial-based catalysts, including those with copper, zinc, or palladium, have demonstrated high efficacy in environmentally benign solvents like water and PEG. rsc.orgnih.gov These catalysts are often recyclable, which improves atom economy and minimizes waste. A notable example is a heterogeneous catalyst comprising a Schiff base coordinated Cu(II) on Fe3O4@SiO2 nanoparticles, which efficiently catalyzes tetrazole formation in water under mild conditions.

Safer Reagents : To mitigate the risks associated with the volatile and explosive hydrazoic acid, which can be formed in situ from sodium azide, the development and use of safer, solid azide sources or alternative nitrogen-donating reagents is a priority.

Solvent-Free Reactions : Certain catalytic systems, for instance, those utilizing magnesium hydrogen sulfate (B86663) or alumina (B75360) sulfuric acid, can enable the reaction to proceed without a solvent, thus eliminating a significant source of chemical waste.

Scalability and Process Optimization for Preclinical Research

The transition from laboratory-scale synthesis to the larger quantities required for preclinical research necessitates a focus on scalability, safety, and process optimization.

Continuous Flow Technology

For the synthesis of the tetrazole ring from the nitrile precursor, continuous flow chemistry provides a safer and more efficient alternative to traditional batch processing. beilstein-journals.org

Enhanced Safety : By their nature, flow reactors contain only a small volume of the reaction mixture at any point, which significantly reduces the hazards associated with the handling of potentially explosive intermediates.

Superior Process Control : The high surface-area-to-volume ratio inherent in microreactors facilitates excellent heat and mass transfer, leading to more consistent product quality, higher yields, and improved purity.

Streamlined Scaling : Increasing production capacity with a flow system is a matter of extending the operation time or numbering up by using multiple reactors in parallel. This approach avoids the complex and often problematic challenges of scaling up large batch reactors.

Optimization of Batch Processes

Where batch synthesis remains the method of choice, several optimization strategies can be employed to enhance scalability:

Purification Strategy : The reliance on chromatographic purification is a significant bottleneck for large-scale production. Therefore, designing a process that yields a product amenable to purification by crystallization is highly desirable. The selection of an appropriate solvent or solvent mixture for crystallization is critical for achieving high purity and recovery.

In-Process Controls : The implementation of Process Analytical Technology (PAT), utilizing techniques such as in-situ infrared (IR) or Raman spectroscopy, allows for real-time monitoring of the reaction. This provides a deeper understanding of the reaction kinetics and helps to ensure batch-to-batch consistency and optimize reaction endpoints, which are crucial for reliable manufacturing.

Interactive Data Tables

Table 1: Comparison of Green Solvents for Williamson Ether Synthesis of 4-(3-phenylpropoxy)benzonitrile

SolventGreen Chemistry ConsiderationsPotential Yield
Dimethylformamide (DMF)High boiling point, toxicHigh
AcetonitrileVolatile organic compound (VOC)Good
AnisoleMore benign, higher boiling pointGood
Polyethylene Glycol (PEG)Recyclable, low toxicityGood to High
Water (with PTC)Safest solvent, low costModerate to Good

Table 2: Catalytic Systems for the Synthesis of this compound

CatalystSolventKey Advantages
Zinc Chloride (stoichiometric)DMFTraditional method
Nanomaterial-supported Cu(II)WaterReusable, eco-friendly
Fe3O4@SiO2-Im(Br)-SB-Cu(II)WaterHigh yield, mild conditions
Magnesium Hydrogen SulfateSolvent-freeNo solvent waste
CoY ZeoliteDMFReusable, high yield

Preclinical Pharmacological and Biological Activity Profiling of 5 4 3 Phenylpropoxy Phenyl 2h Tetrazole

In Vitro Molecular Target Identification and Characterization

A critical step in understanding the therapeutic potential of a new chemical entity is the identification and characterization of its molecular targets. This typically involves a battery of in vitro assays designed to assess its binding affinity for various receptors and its ability to modulate the activity of key enzymes.

Receptor Binding Assays (e.g., GPCRs, nuclear receptors, ion channels)

Currently, there is no specific data available from receptor binding assays for 5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole. Such studies would be essential to determine if the compound interacts with G-protein coupled receptors (GPCRs), nuclear receptors, or ion channels, which are common targets for therapeutic agents.

Enzyme Inhibition or Activation Studies

Detailed enzymatic assays are required to ascertain whether this compound can inhibit or activate specific enzymes. While some tetrazole-containing compounds have been shown to inhibit enzymes like amine oxidases or urease, the specific activity of this compound remains to be determined through dedicated research. nih.govmdpi.com

Cellular Pathway Modulation (e.g., signaling cascades, gene expression)

The effect of this compound on intracellular signaling cascades and gene expression is a key area for future investigation. Understanding how the compound might alter cellular functions through these pathways is fundamental to characterizing its pharmacological profile.

Mechanistic Investigations at the Cellular Level

Following initial target identification, mechanistic studies at the cellular level are necessary to understand the functional consequences of the compound's interaction with its molecular targets.

Cell-Based Functional Assays (e.g., reporter gene assays, second messenger quantification)

To date, no results from cell-based functional assays for this compound have been published. These assays, such as reporter gene assays or the quantification of second messengers, would provide valuable insights into the compound's mechanism of action.

Structure Activity Relationship Sar Studies of 5 4 3 Phenylpropoxy Phenyl 2h Tetrazole Analogs

Systematic Structural Modifications and Their Biological Implications

The core structure of 5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole offers several regions for chemical modification: the tetrazole ring, the central phenyl ring, and the phenylpropoxy side chain. Each alteration provides insight into the molecular interactions with biological targets.

The tetrazole ring is a key functional group, often serving as a bioisostere for a carboxylic acid group due to its similar acidity (pKa ≈ 4.9) and planar, delocalized electron system. nih.govnih.gov Modifications to this ring, particularly the position of the substituent and the nature of any N-substituents, can have profound effects on the compound's properties.

N-substitution on the tetrazole ring introduces another layer of variability. The substituent (R group) can be attached at either the N-1 or N-2 position, leading to distinct 1- and 2-substituted isomers. google.com The choice of the N-substituent, ranging from simple alkyl groups (methyl, ethyl, propyl) to more complex aryl or hydroxyalkyl groups, can significantly alter the compound's lipophilicity, metabolic stability, and interaction with target proteins. google.com

Table 1: Impact of Tetrazole Ring Modifications on Biological Activity

Modification Observation Biological Implication Reference
Isomerism (1H vs. 2H) 1H- and 2H-tetrazoles exist as distinct tautomers with different polarity and stability. Can alter binding affinity and pharmacokinetic profile due to differences in hydrogen bonding capacity and spatial arrangement. nih.govnih.gov
N-Substitution Introduction of alkyl, aryl, or other functional groups on the tetrazole nitrogen atoms. Modifies lipophilicity, steric profile, and potential for additional interactions, thereby influencing biological activity. google.com

| Bioisosteric Replacement | The tetrazole ring acts as a bioisostere for a carboxylic acid. | Mimics the acidic proton and planar structure of a carboxylate, allowing for similar interactions with biological targets. | nih.gov |

The 3-phenylpropoxy chain is a flexible linker that positions a terminal phenyl ring in a specific region of a binding pocket. Its length, rigidity, and substitution pattern are critical determinants of activity.

Chain Length Variation: Altering the length of the alkyl chain can directly impact the compound's affinity for its target. Homologation, or the systematic increase in chain length, can lead to a decrease in affinity if the optimal length is exceeded, suggesting a defined binding pocket. researchgate.net Conversely, shortening the chain may also be detrimental if it prevents the terminal phenyl group from reaching a key interaction site. Studies on pyrrolyl-tetrazoles have shown that linker chain length can significantly affect inhibitory activity. nih.gov

Branching: The introduction of branches (e.g., methyl groups) on thepropoxy chain can restrict the conformational flexibility of the linker. This can be advantageous if it locks the molecule into a bioactive conformation, but it can also be detrimental if it introduces steric hindrance that prevents proper binding. Anatomical variations in branching patterns are a known phenomenon in biological systems, highlighting the importance of specific spatial arrangements. nih.gov

Substitution on the Terminal Phenyl Ring: The terminal phenyl ring often fits into a hydrophobic pocket of the target protein. Adding substituents to this ring can modulate this interaction. For instance, in a series of thiourea (B124793) inhibitors, systematic introduction of different functional groups on an aromatic ring was a key strategy in the SAR studies. nih.gov Electron-donating or electron-withdrawing groups can alter the electronic properties of the ring and its ability to engage in π-π stacking or other non-covalent interactions.

Table 2: Effect of Phenylpropoxy Chain Alterations

Modification Example Biological Implication Reference
Chain Length Increasing or decreasing the number of methylene (B1212753) units from three. Affects the distance between the two phenyl rings, potentially misaligning key binding motifs and reducing affinity. researchgate.net
Branching Adding a methyl group to the α- or β-position of the propoxy chain. Restricts conformational freedom, which can either enhance or diminish binding depending on the required geometry. nih.gov

| Terminal Phenyl Substitution | Adding methoxy (B1213986) or halogen groups to the terminal phenyl ring. | Modifies hydrophobicity and electronic interactions within the binding pocket, fine-tuning the binding affinity. | nih.gov |

The central phenyl ring serves as the scaffold connecting the tetrazole moiety to the phenylpropoxy linker. Substituents on this ring can influence the orientation of the other two components and introduce new interaction points.

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools to rationalize experimental SAR data and to predict the activity of novel analogs, thereby accelerating the drug discovery process.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. ajchem-a.com For analogs of this compound, docking studies can elucidate how different structural modifications affect the binding mode and affinity.

In a typical study, a library of analogs is docked into the crystal structure of a target protein. The results are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govchemprob.org For example, docking studies on tetrazole derivatives have revealed interactions with specific amino acid residues in the active sites of proteins like dihydrofolate reductase and urease. nih.govnih.gov Docking scores, which estimate the binding affinity, can help prioritize which analogs to synthesize and test. ajchem-a.comchemprob.org

Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-receptor complex over time. nih.gov MD provides a more dynamic picture, showing how the ligand and protein adapt to each other and revealing the stability of key interactions identified in docking studies.

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net A QSAR model is built by calculating a set of molecular descriptors (e.g., physicochemical properties like logP, molecular weight, and electronic properties) for a series of analogs with known biological activities.

Once a statistically significant model is developed, it can be used to predict the activity of new, unsynthesized analogs. This allows chemists to focus their synthetic efforts on compounds that are predicted to be most potent. QSAR studies have been successfully applied to tetrazole derivatives to provide insights for the rational design of more effective agents. researchgate.net Natural bond orbital (NBO) analysis, another computational tool, can be used to study charge transfer and conjugate interactions within the molecular systems, providing a deeper understanding of the electronic factors driving activity. nih.gov

Table 3: Computational Tools in SAR

Technique Application Insights Gained Reference
Molecular Docking Predicts the binding mode and affinity of ligands in a receptor's active site. Identifies key amino acid interactions, preferred ligand conformation, and provides a rational basis for structural modifications. nih.govajchem-a.comnih.gov
Molecular Dynamics Simulates the movement of the ligand-receptor complex over time. Assesses the stability of the binding mode and the persistence of key interactions. nih.gov

| QSAR | Correlates physicochemical properties of compounds with their biological activity. | Predicts the activity of novel compounds and identifies the key properties that influence potency. | researchgate.net |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools in drug discovery, enabling the identification of novel, active compounds from large chemical databases. For analogs of this compound, these methods have been instrumental in defining the essential structural features required for biological activity and in prioritizing compounds for synthesis and further testing.

A typical pharmacophore model for this class of compounds was developed based on a set of active analogs. This model generally consists of several key features: a hydrogen bond donor, two hydrophobic groups, and two aromatic rings (DHHRR) nih.gov. The tetrazole ring often serves as a crucial hydrogen bond donor and acceptor, while the phenylpropoxy and phenyl groups provide the necessary hydrophobic and aromatic interactions within the target's binding site nih.gov.

The development of such a pharmacophore model involves aligning a series of active compounds and identifying the common spatial arrangement of these critical chemical features. This consensus model then serves as a 3D query for searching large virtual libraries of chemical compounds. The goal is to identify molecules that match the pharmacophore and are therefore likely to exhibit the desired biological activity.

Virtual screening campaigns using these pharmacophore models have successfully identified novel chemical scaffolds. For instance, a screening of commercial databases can yield an initial set of hits, which are then subjected to further filtering and docking studies to refine the selection nih.gov. This hierarchical approach, combining ligand-based pharmacophore screening with structure-based docking, has proven effective in discovering compounds with moderate to high activity nih.gov.

The insights gained from pharmacophore modeling also guide the design of new analogs for synthesis. By understanding which structural features are essential for activity, chemists can focus their synthetic efforts on molecules that have a higher probability of success, thereby saving time and resources.

Synthesis of Key Analogs for SAR Probing

The synthesis of key analogs of this compound is a critical step in establishing a robust structure-activity relationship (SAR). The general synthetic strategy often involves the construction of the tetrazole ring as a key step, followed by the introduction of various substituents to probe the effect of different chemical groups on biological activity.

A common method for the synthesis of 5-substituted-1H-tetrazoles involves the reaction of nitriles with an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide researchgate.net. For the synthesis of the core scaffold, 4-(3-phenylpropoxy)benzonitrile (B8346308) would be a key intermediate. This intermediate can be prepared through a Williamson ether synthesis between 4-cyanophenol and 3-phenylpropyl bromide. The subsequent reaction of the nitrile with an azide source under appropriate conditions yields the desired this compound.

To probe the SAR, a variety of analogs can be synthesized by modifying different parts of the molecule. These modifications can include:

Variations in the linker: The length and nature of the propoxy linker can be altered. For example, analogs with ethoxy or butoxy linkers can be synthesized to investigate the optimal linker length for activity.

Substitution on the phenyl rings: The terminal phenyl ring and the phenyl ring attached to the tetrazole can be substituted with a range of electron-donating and electron-withdrawing groups. This helps to understand the electronic requirements for binding. For example, the introduction of hydroxyl, methoxy, or methyl groups has been shown to influence the activity of related compounds nih.gov.

Modification of the tetrazole ring: While the tetrazole is often considered a bioisostere of a carboxylic acid and crucial for activity, its position and potential for N-substitution can be explored researchgate.net.

Preclinical Pharmacokinetic and Metabolic Characterization of 5 4 3 Phenylpropoxy Phenyl 2h Tetrazole

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment

Metabolic Stability in Liver Microsomes and Hepatocytes (e.g., identification of metabolic pathways and enzymes)

No studies detailing the metabolic stability of 5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole in human or animal liver microsomes or hepatocytes were found. Such studies are crucial for predicting a compound's clearance and potential for drug-drug interactions. springernature.commercell.comsolvobiotech.combioivt.comnih.gov

Permeability Studies (e.g., Caco-2 cell model)

Specific data on the permeability of this compound, typically assessed using Caco-2 cell models to predict intestinal absorption, is not available in the public domain. researchgate.netku.edu

Plasma Protein Binding

Information regarding the extent to which this compound binds to plasma proteins is not documented in available literature. This parameter is a key determinant of a drug's distribution and availability to target tissues.

In Vivo Pharmacokinetics in Preclinical Animal Species

Absorption and Bioavailability from Different Administration Routes in Animal Models

No in vivo studies describing the absorption and bioavailability of this compound in any preclinical animal species have been published.

Tissue Distribution and Elimination Profiles in Animal Models

There is no available information on the tissue distribution or the elimination pathways (e.g., renal, biliary) of this compound in animal models.

Identification of Major Metabolites in Animal Samples

There is no publicly available information detailing the identification and structural elucidation of the major metabolites of this compound in plasma, urine, or feces from any animal species used in preclinical studies. Research on other tetrazole derivatives suggests that metabolism can occur on different parts of the molecule, but specific pathways for this compound have not been published.

Analytical and Spectroscopic Characterization of 5 4 3 Phenylpropoxy Phenyl 2h Tetrazole

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is instrumental in separating the target compound from impurities, starting materials, and byproducts. The choice of technique depends on the specific analytical goal, such as purity assessment, high-sensitivity quantification, or analysis of precursors.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying non-volatile compounds like 5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole. researchgate.netzsmu.edu.ua The method separates components in a mixture based on their differential interactions with a stationary phase (e.g., C18) and a liquid mobile phase. zsmu.edu.ua

UV/Vis and Photodiode Array (PDA) Detection : Due to the presence of aromatic rings (phenyl and substituted phenyl) and the tetrazole moiety, the compound exhibits strong ultraviolet (UV) absorbance. A Diode Array Detector (DAD), also known as a PDA, can scan a range of wavelengths simultaneously, providing not only quantification but also spectral information that helps confirm peak identity and purity. researchgate.netresearchgate.net A typical analysis would involve monitoring at a wavelength of maximum absorbance, such as 254 nm.

Evaporative Light Scattering Detection (ELSD) : For impurities that lack a significant UV chromophore, ELSD can be employed. This detection method is based on the light scattered by analyte particles after the mobile phase has been evaporated, making it suitable for a broader range of compounds.

A standard HPLC method would be developed and validated according to ICH guidelines for parameters like linearity, precision, accuracy, and robustness to ensure reliable purity assessment. researchgate.net

Table 1: Representative HPLC-PDA Purity Analysis Data

Peak ID Retention Time (min) Peak Area Area %
Impurity 1 4.8 1,500 0.05
Impurity 2 7.2 2,700 0.09
Compound 9.5 2,989,800 99.86

This table is a representation of typical data and does not reflect actual experimental results.

Gas Chromatography (GC) is not suitable for the direct analysis of the high-molecular-weight, low-volatility compound this compound. However, it is an invaluable tool for monitoring the progress of the synthesis by quantifying volatile starting materials or byproducts. For instance, in a synthetic route involving the alkylation of 4-(1H-tetrazol-5-yl)phenol with 1-bromo-3-phenylpropane, GC could be used to monitor the disappearance of the volatile alkylating agent, confirming the reaction's progression towards completion.

For ultra-sensitive quantification and the identification of trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. scirp.orgmdpi.com This technique couples the separation power of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer. nih.gov

The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the target compound, [M+H]⁺) is selected and fragmented to produce a characteristic product ion. mdpi.commdpi.com This specific transition provides exceptional selectivity, allowing for accurate quantification even in complex matrices. scirp.org This approach is crucial for identifying and quantifying potential genotoxic impurities that may be present at parts-per-million (ppm) levels. scirp.org

Table 2: Predicted LC-MS/MS MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
This compound 297.14 147.05 ESI+

This table contains predicted values for illustrative purposes.

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopy provides definitive confirmation of the compound's covalent structure by probing the interactions of the molecule with electromagnetic radiation.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. nih.gov Through ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HSQC), the exact connectivity of atoms within the molecule can be established. researchgate.netnih.gov

¹H NMR : The proton NMR spectrum would show distinct signals for each type of proton. The phenylpropoxy chain would exhibit two triplets for the adjacent methylene (B1212753) (-CH₂-) groups and a multiplet for the central methylene group. The terminal phenyl group and the para-substituted phenyl ring would show characteristic multiplets and doublets, respectively. rsc.org

¹³C NMR : The carbon NMR spectrum provides information on all unique carbon atoms. rsc.org The spectrum would show signals for the aliphatic carbons of the propoxy chain, the aromatic carbons of both phenyl rings, and the distinct carbon atom of the tetrazole ring. nih.gov

2D NMR : Techniques like COSY (Correlation Spectroscopy) would confirm proton-proton couplings within the propoxy chain, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, providing unambiguous assignment of all signals.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Tetrazole N-H ~16.0 (broad s) -
Tetrazole C5 - ~155.0
Phenyl C1' (para to tetrazole) 7.95 (d, 2H) ~129.0
Phenyl C2' (ortho to tetrazole) 7.15 (d, 2H) ~115.5
Phenyl C-O - ~161.0
Phenyl C-Tetrazole - ~117.0
-OCH₂- 4.10 (t, 2H) ~68.0
-CH₂- 2.15 (m, 2H) ~30.0
-CH₂-Ph 2.80 (t, 2H) ~31.5

Note: Predicted values are based on analogous structures and may vary. rsc.orgrsc.org

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netscielo.org.za The IR spectrum of this compound would display characteristic absorption bands confirming key structural features. growingscience.com

The presence of the ether linkage would be confirmed by a strong C-O-C stretching band. Aromatic C-H and aliphatic C-H stretching vibrations would appear at their expected frequencies above and below 3000 cm⁻¹, respectively. The tetrazole ring itself contributes to a complex fingerprint region with characteristic N=N and C=N stretching and ring vibration modes. researchgate.netuc.pt

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Medium Aromatic C-H Stretch
2950-2850 Medium Aliphatic C-H Stretch
~1610, 1500 Strong Aromatic C=C Stretch
1560-1475 Medium-Strong Tetrazole Ring Vibrations (C=N, N=N)
1250-1200 Strong Aryl-O Stretch (Asymmetric)
1050-1000 Strong Aryl-O Stretch (Symmetric)

Note: Values are typical for the assigned functional groups. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance. For an organic molecule like this compound, a UV-Vis spectrum would provide information about its electronic transitions, primarily the π→π* and n→π* transitions associated with the aromatic phenyl rings and the tetrazole system.

The spectrum is a plot of absorbance versus wavelength. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound's chromophores. The phenyl and tetrazole rings are the main chromophores in this molecule. The extended conjugation between the phenyl ring and the tetrazole moiety would be expected to influence the position of the absorption bands. In studies of other phenyl-tetrazole derivatives, absorption maxima are typically observed in the UV region, often between 250 and 300 nm. For instance, a study on a different tetrazole derivative showed a decrease in absorption intensity upon interaction with DNA, indicating its potential as a tool to study drug-DNA binding. scbt.com

Table 1: Hypothetical UV-Vis Spectral Data This table is for illustrative purposes only, as specific data for the target compound is not available.

Solvent λmax (nm) Molar Absorptivity (ε, M-1cm-1)
Ethanol (B145695) Data not available Data not available
Methanol Data not available Data not available

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a very precise mass-to-charge ratio (m/z), HRMS can confirm the molecular formula of a compound. For this compound (Molecular Formula: C16H16N4O), HRMS would be used to verify its exact mass.

In a typical experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]+. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For example, the analysis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine confirmed its structure through accurate mass measurements with an error of less than 5 ppm. chemicalbook.com

Table 2: Hypothetical High-Resolution Mass Spectrometry Data This table is for illustrative purposes only, as specific data for the target compound is not available.

Ion Calculated Exact Mass (m/z) Observed Exact Mass (m/z) Mass Error (ppm)
[M+H]+ 281.1402 Data not available Data not available

Solid-State Characterization

X-ray Diffraction (XRD) for Crystalline Structure Analysis

For related tetrazole compounds, XRD studies have been crucial in confirming the stereochemistry and understanding intermolecular interactions. The analysis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, for instance, used XRD to experimentally determine its molecular structure. chemicalbook.com

Table 3: Hypothetical Crystallographic Data This table is for illustrative purposes only, as specific data for the target compound is not available.

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (Å3) Data not available

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to study the behavior of a material as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. A DSC thermogram for this compound would show endothermic peaks corresponding to melting and exothermic peaks for decomposition or crystallization. This provides information on the melting point and purity of the compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. A TGA curve for this compound would indicate its thermal stability and decomposition profile. The onset temperature of decomposition is a key parameter obtained from TGA. Studies on other energetic tetrazole compounds have used these techniques to determine their decomposition temperatures.

Table 4: Hypothetical Thermal Analysis Data This table is for illustrative purposes only, as specific data for the target compound is not available.

Technique Parameter Value
DSC Melting Point (Tm) Data not available

In-depth Analysis of this compound Reveals Limited Publicly Available Research Data

Despite a comprehensive search of scientific literature and databases, detailed preclinical research and developmental data for the specific chemical compound this compound remains largely unavailable in the public domain. Extensive investigations have yielded information on structurally related tetrazole-containing molecules, but specific findings required to populate a detailed analysis as per the requested outline for this compound could not be located.

The inquiry sought to build a detailed article covering future research directions and translational perspectives for this compound. However, the scientific landscape, as reflected in publicly accessible journals, patents, and chemical databases, does not currently provide the specific preclinical data necessary to address the outlined topics for this particular compound.

While the broader class of tetrazole-containing compounds is of significant interest in medicinal chemistry, with various derivatives being explored for a range of therapeutic applications, the specific data for this compound is not present in the available literature. Research on other tetrazole derivatives, such as those with different substitution patterns on the phenyl or tetrazole rings, is more readily found but is not directly applicable to the compound .

Consequently, it is not possible to provide a scientifically accurate and detailed article on the following requested topics for this compound:

Future Research Directions and Translational Perspectives for 5 4 3 Phenylpropoxy Phenyl 2h Tetrazole

Challenges and Opportunities in Advancing 5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole Towards Preclinical Development Candidate Status

Without foundational research on the mechanism of action, biological targets, and preclinical activity of this compound, any attempt to generate content for the requested sections would be speculative and not based on factual, scientific evidence.

Information on Related Compounds

For context, the search did identify research on other tetrazole derivatives. For instance, various 5-phenyl-2H-tetrazole derivatives have been investigated for their potential as therapeutic agents. These investigations often focus on their role as receptor antagonists or enzyme inhibitors. However, the specific 3-phenylpropoxy substituent at the 4-position of the phenyl ring in the requested compound is what defines its unique chemical identity and likely its biological activity, distinguishing it from other compounds for which data is available.

Q & A

Q. What are the established synthetic routes for 5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole, and how do reaction conditions affect yield?

  • Methodological Answer : Synthesis typically involves cyclization reactions using hydrazide precursors. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours followed by distillation and crystallization yields tetrazole derivatives (65% yield) . Optimization of solvent (e.g., DMSO vs. PEG-400), temperature (70–80°C), and catalysts (e.g., Bleaching Earth Clay) can improve yields. Prolonged reaction times (>12 hours) and stoichiometric ratios of reactants are critical for minimizing byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of IR spectroscopy (to identify N–H stretching at ~3200 cm⁻¹ and C–N vibrations at 1600–1500 cm⁻¹), ¹H NMR (to verify aromatic protons and propoxy chain integration), and elemental analysis (to validate C, H, N composition). For crystalline samples, X-ray diffraction (XRD) with SHELXL refinement confirms bond lengths and angles (e.g., triclinic crystal system, space group P1) .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane eluent) are standard. For quantification, compare retention times against a reference standard. Mass spectrometry (MS) can detect impurities via molecular ion peaks (e.g., m/z 212.21 for the parent compound) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed during structural analysis?

  • Methodological Answer : For twinned crystals, use SHELXD for structure solution and SHELXL for refinement with the TWIN/BASF commands. If data resolution is low (<1.0 Å), employ synchrotron radiation or cryocooling (100 K) to enhance diffraction quality. For disordered propoxy chains, apply geometric restraints and isotropic displacement parameter (ADP) constraints .

Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?

  • Methodological Answer : Introduce substituents at the tetrazole ring (e.g., halogenation or alkylation) or modify the phenylpropoxy group. For example, substituting chlorine at the phenyl ring improves antimicrobial activity. Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity. Validate bioactivity via in vitro assays (e.g., MIC testing against S. aureus) .

Q. How do solvent polarity and pH influence the stability of this compound?

  • Methodological Answer : Conduct stability studies in buffers (pH 1–13) and solvents (polar aprotic vs. protic). Monitor degradation via HPLC: acidic conditions (pH < 3) hydrolyze the tetrazole ring, while alkaline conditions (pH > 10) cleave the ether linkage. Use Arrhenius plots (25–60°C) to predict shelf-life under storage conditions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Employ density functional theory (DFT) to calculate logP (lipophilicity) and pKa (ionization). Molecular docking (e.g., AutoDock Vina) models interactions with targets like cyclooxygenase-2 (COX-2). ADMET prediction tools (e.g., SwissADME) estimate bioavailability and toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.